molecular formula C10H15NO B028111 3-(Benzylamino)propan-1-ol CAS No. 4720-29-0

3-(Benzylamino)propan-1-ol

Cat. No. B028111
CAS RN: 4720-29-0
M. Wt: 165.23 g/mol
InChI Key: ZQJXSIOFSZYGMH-UHFFFAOYSA-N
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Description

3-(Benzylamino)propan-1-ol, also known as 3-benzyl-1-propanol, is an organic compound with a molecular formula of C9H14O. It is a colorless liquid with a faint odor, and is soluble in both water and alcohol. It is a common intermediate in the synthesis of pharmaceuticals and other organic compounds. This compound has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Positive Inotropic Activities: Derivatives of 3-(Benzylamino)propan-1-ol have shown promising positive inotropic activities, enhancing coronary blood flow and left ventricular pressure in rat hearts (Li et al., 2009).

  • Potential as Beta-Blockers: Certain heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols, related to this compound, have demonstrated potential as potent beta-blockers, showing cardioselectivity in anesthetized cats (Large & Smith, 1982).

  • Src Kinase Inhibitors and Anticancer Agents: Substituted 3-(N-alkyl-N-phenylamino)propane-2-ols have been investigated as Src kinase inhibitors and potential anticancer agents against breast carcinoma cells (Sharma et al., 2010).

  • Antimicrobial and Antioxidant Activities: Mannich bases derived from this compound have shown significant antimicrobial and antioxidant activities (Oloyede et al., 2014).

  • Antifungal Agents: Some derivatives, like 1-(N-benzylamino)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, have exhibited promising antifungal activity (Giraud et al., 2008).

  • Potential Antitumor Drugs: Olomoucine and related compounds, which are structurally similar to this compound, have been researched for their potential as antimitotic and antitumor drugs by inhibiting key enzymes in cell division regulation (Havlícek et al., 1997).

  • Inhibitory Effects on Prion, Cancer, and Influenza Virus: A compound named 1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, related to this compound, has shown strong inhibitory effects on the proliferation of prion, cancer, as well as influenza virus (Yamashita et al., 2020).

properties

IUPAC Name

3-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJXSIOFSZYGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197065
Record name 3-(Benzylamino)propanol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4720-29-0
Record name 3-(Benzylamino)-1-propanol
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Record name 3-(Benzylamino)propanol
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Record name 4720-29-0
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Record name 3-(Benzylamino)propanol
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Record name 3-(benzylamino)propanol
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Synthesis routes and methods I

Procedure details

To a solution of benzaldehyde (10 g, 94.23 mmol) and trimethylorthoformate (15.5 mL, 141 mmol ) in MeOH (300 mL) was added dropwise 3-amino-1-propanol (7.21 mL, 94.23 mmol) at room temperature. The reaction was allowed to stir at room temperature for 5 hours followed by cooling to 0° C. in an ice bath. Sodium borohydride (3.56 g, 94.23 mmol) was added in two portions and when the bubbling stopped the solvent was evaporated. The resulting residue was partitioned between ethyl acetate (75 mL) and water (75 mL). The aqueous layer was extracted twice with ethyl acetate (75 mL). The ethyl acetate extracts were collected and washed twice with Brine (50 mL), dried over MgSO4, filtered, and concentrated. Drying afforded 14.42 g (93%) of the compound which was used in the next step of synthesis without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
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reactant
Reaction Step One
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7.21 mL
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reactant
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Quantity
300 mL
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solvent
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3.56 g
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reactant
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 3-aminopropan-1-ol (3 g, 39.9 mmol) and benzaldehyde (4.05 mL, 39.9 mmol) in methanol (200 mL) was stirred at room temperature overnight. The solution was cooled to 0° C., and sodium borohydride (1.813 g, 47.9 mmol) was added slowly in several portions. The resulting mixture was stirred at room temperature for three hours, and then it was partitioned between water and dichloromethane (3×). The organic extracts were combined and dried over Na2SO4, the drying agent was removed by filtration, and the solution was concentrated in vacuo to give the title compound as an oil (6.5 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.813 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-amino-1-propanol (150 g) was dissolved in tetrahydrofuran (200 mL), followed by the addition of benzylamine(23.8 g). The mixture was stirred at room temperature for 1 hour. Subsequently, the reaction mixture was diluted with ethyl acetate, was sequentially washed with water and a saturated aqueous solution of sodium chloride, and was then dried over anhydrous sodium sulfate. The solvent was removed to obtain 3-(benzylamino)-1-propanol (20.1 g, 61%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.8 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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